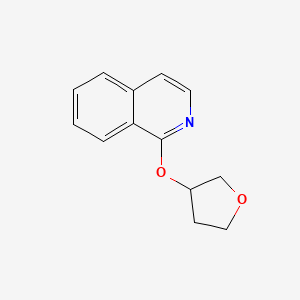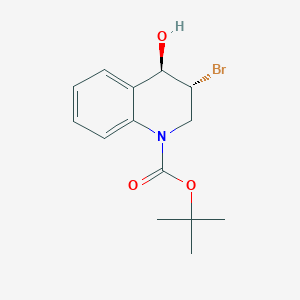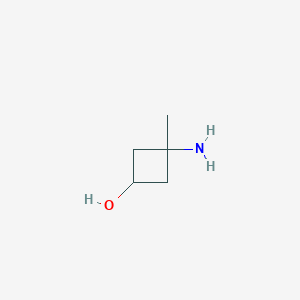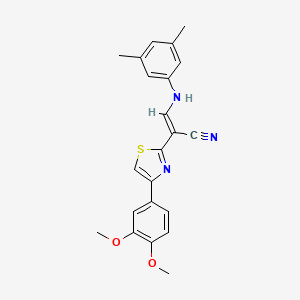
1-(Oxolan-3-yloxy)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Isoquinoline alkaloids, which include “1-(Oxolan-3-yloxy)isoquinoline”, are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline alkaloids, including “this compound”, have been found to demonstrate a wide range of biological activities . They have been studied for their free-radical quenching activity, which is mostly driven by the proton affinity (PA), consistent with the SPLET (sequential proton loss electron transfer) mechanism .Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” are not available, isoquinoline, a related compound, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base .科学的研究の応用
Organic Synthesis and Chemical Properties
Isoquinoline derivatives have been extensively studied for their unique chemical properties and synthetic applications. For instance, Catalyst-Controlled Synthesis research has demonstrated the use of N-(pivaloyloxy)-amides with ynamides to produce 4-amino-isoquinolin-1(2H)-ones, showcasing the potential in creating complex organic molecules with high regioselectivity and functional group tolerance (Niu, Liu, Wei, & Shi, 2018). Similarly, the Synthesis of Pyrrolo[2,1-a]isoquinolines highlights innovative approaches to constructing complex heterocycles, which are core structures in many pharmaceuticals (Yavari, Hossaini, & Sabbaghan, 2006).
Antibacterial and Anticorrosion Studies
Isoquinoline derivatives have also been evaluated for their Antibacterial and Anticorrosion Properties . Research in this area has revealed that novel oxathiolan and triazole compounds based on 8-hydroxyquinoline derivatives offer significant protection against corrosion in metals, as well as potent antibacterial activities against various strains (Rbaa, Abousalem, Rouifi, et al., 2020). These findings could lead to the development of new materials for industrial applications and antibacterial agents.
Photoluminescence and Material Science
In the field of Material Science , isoquinoline derivatives have shown promising Photoluminescence Properties for developing new optical materials. Studies on lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands have demonstrated strong visible and NIR luminescence, which is crucial for applications in lighting and display technologies, as well as in bioimaging (Gai, Xiong, Chen, et al., 2012).
Drug Discovery and Therapeutic Applications
Isoquinoline derivatives are not just limited to their physical and chemical applications but also extend into Therapeutic Applications . The Potent, Selective and Cell Penetrant Inhibitors research identified isoquinolinones as potent inhibitors for the steroidogenic factor 1 (SF-1), opening new avenues for the therapeutic targeting of diseases related to SF-1 dysfunction (Madoux, Li, Chase, et al., 2008). Another study focused on the Anti-amnesic Action of specific isoquinoline alkaloids, suggesting their potential in treating cognitive disorders through modulation of oxidative stress and cholinergic system pathways (Müller, Pesarico, Rosa, et al., 2020).
将来の方向性
特性
IUPAC Name |
1-(oxolan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-7-14-13(12)16-11-6-8-15-9-11/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUDBRSHQOWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)
![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)
